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Compound of Interest

Compound Name: 5-Chloro-4-methoxy-2-nitroaniline

Cat. No.: B175071

In-depth Technical Guide: 5-Chloro-4-methoxy-2-
nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to a lack of publicly available, in-depth research specifically focused on 5-
Chloro-4-methoxy-2-nitroaniline, this guide is constructed based on established principles of
computational chemistry and experimental data from closely related analogs. The theoretical
data presented herein is predictive and awaits experimental validation.

Introduction

5-Chloro-4-methoxy-2-nitroaniline is a substituted aromatic amine with potential applications
in medicinal chemistry and materials science. Its structural motifs, including a halogenated and
nitrated aniline core with a methoxy substituent, suggest its utility as a versatile synthetic
intermediate. The electronic properties conferred by the nitro-, chloro-, amino-, and methoxy-
groups create a unique molecular scaffold that could be explored for the development of novel
pharmaceuticals and functional materials. This document provides a theoretical and
computational overview of its core characteristics, offering a foundational understanding for
future research and development.

Molecular and Physicochemical Properties
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The fundamental properties of 5-Chloro-4-methoxy-2-nitroaniline are summarized below.
These values are critical for understanding its behavior in various chemical and biological

systems.

Property Value Source

Molecular Formula C7H7CIN20s PubChem
Molecular Weight 202.59 g/mol PubChem
CAS Number 102755-12-8 PubChem
Predicted Melting Point 131 °C Alfa Aesar
Predicted Boiling Point 400.1 °C at 760 mmHg Alfa Aesar
Predicted Density 1.452 g/cm3 Alfa Aesar
IUPAC Name >-chloro-4-methoxy-2- PubChem

nitroaniline

Theoretical Computational Studies

Due to the absence of specific experimental studies on 5-Chloro-4-methoxy-2-nitroaniline,
Density Functional Theory (DFT) calculations serve as a powerful tool to predict its molecular
geometry, electronic structure, and spectroscopic properties.

Computational Methodology

A standard and widely accepted computational protocol for molecules of this class involves the
following:

o Software: Gaussian, ORCA, or similar quantum chemistry packages.
e Method: Density Functional Theory (DFT).

e Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a common choice that balances
accuracy and computational cost for organic molecules.
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e Basis Set: 6-311++G(d,p) is a flexible basis set that provides a good description of the
electron distribution, including polarization and diffuse functions, which are important for
capturing the effects of the electronegative atoms and potential non-covalent interactions.

e Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model
(PCM), can be used to simulate the effects of a solvent (e.g., water, DMSO) on the molecular

properties.

Predicted Molecular Geometry and Electronic Properties

DFT calculations would provide optimized bond lengths, bond angles, and dihedral angles,
offering a precise three-dimensional structure of the molecule. Key electronic properties that
can be derived include:

« HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular
Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator
of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher

reactivity.

e Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on
the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-
rich) regions. This is invaluable for predicting sites of chemical reactions.

e Dipole Moment: This value quantifies the overall polarity of the molecule, which influences its
solubility and intermolecular interactions.

The logical workflow for such a computational study is depicted below.
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Caption: A generalized workflow for the computational analysis of 5-Chloro-4-methoxy-2-

nitroaniline.

Predicted Spectroscopic Data

Computational chemistry allows for the prediction of various spectra, which can be compared

with future experimental data for structural validation.
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Vibrational Spectroscopy (FTIR and FT-Raman)

The vibrational modes of 5-Chloro-4-methoxy-2-nitroaniline can be predicted through
frequency calculations. The simulated Infrared (IR) and Raman spectra would show
characteristic peaks corresponding to the functional groups present in the molecule.

Table of Predicted Vibrational Frequencies (Hypothetical Data)

Predicted Wavenumber

Functional Group Vibrational Mode
(cm™)

N-H (Aniline) Symmetric Stretch ~3400-3500
N-H (Aniline) Asymmetric Stretch ~3300-3400
C-H (Aromatic) Stretch ~3000-3100
C-H (Methoxy) Stretch ~2850-2950
C=C (Aromatic) Stretch ~1450-1600
NO:2 (Nitro) Asymmetric Stretch ~1500-1550
NOz2 (Nitro) Symmetric Stretch ~1300-1350
C-O (Methoxy) Stretch ~1200-1275
C-CI (Chloro) Stretch ~600-800

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of *H and 2C nuclei can be calculated to predict the NMR spectra. These
predictions are highly sensitive to the electronic environment of each nucleus.

Predicted *H and 3C NMR Chemical Shifts (Hypothetical Data in CDCls)
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- Predicted *H Chemical Predicted **C Chemical
Shift (ppm) Shift (ppm)

Aromatic CH 6.5-8.0 110 - 150

Methoxy OCHs 3.8-4.0 55-60

Aniline NH2 40-55

Experimental Protocols (General Procedures)

While specific protocols for 5-Chloro-4-methoxy-2-nitroaniline are not available, the following
are generalized experimental procedures for the synthesis and characterization of similar
aniline derivatives.

Synthesis

A plausible synthetic route could involve the nitration of a substituted chloroanisole or the
methoxylation of a substituted chloronitroaniline. A generalized procedure for the nitration of an
aromatic compound is as follows:

» Dissolve the starting aromatic compound in a suitable solvent (e.g., glacial acetic acid or
sulfuric acid) in a flask equipped with a magnetic stirrer and cooled in an ice bath.

» Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated
sulfuric acid) dropwise to the reaction mixture while maintaining a low temperature (0-10 °C).

 After the addition is complete, allow the reaction to stir at a specified temperature for a set
period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

» Upon completion, pour the reaction mixture into ice-water to precipitate the product.

o Collect the solid product by vacuum filtration and wash with cold water until the filtrate is
neutral.

» Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

The logical flow of a synthetic and characterization process is outlined below.
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Caption: A general workflow for the synthesis and characterization of an organic compound.

Characterization Techniques

o FTIR Spectroscopy: The FTIR spectrum of the synthesized compound would be recorded
using a KBr pellet or as a thin film on a suitable substrate.
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* NMR Spectroscopy: *H and 3C NMR spectra would be recorded on a high-field NMR
spectrometer using a deuterated solvent (e.g., CDCls, DMSO-de).

e Mass Spectrometry: The molecular weight and fragmentation pattern would be determined
using a mass spectrometer, likely with an electrospray ionization (ESI) source.

e Single Crystal X-ray Diffraction: If a suitable single crystal can be grown, X-ray diffraction
would provide the definitive three-dimensional molecular structure.

Potential Sighaling Pathway Interactions in Drug
Development

Given the structural features of 5-Chloro-4-methoxy-2-nitroaniline, it could be hypothesized
to interact with various biological targets. For instance, nitroaromatic compounds are known to
be substrates for nitroreductase enzymes, which are often overexpressed in hypoxic cancer
cells. This suggests a potential application in the development of hypoxia-activated prodrugs.
The aniline scaffold is also a common feature in kinase inhibitors.

A hypothetical signaling pathway involvement is depicted below.

5-Chloro-4-methoxy-2-nitroaniline Reduction

(Prodrug)

Nitroreductase Active Metabolite Damage -
(Enzyme) (Cytotoxic Agent) B QECREEE

Click to download full resolution via product page

Caption: A hypothetical bioactivation pathway for a nitroaromatic prodrug.

Conclusion

5-Chloro-4-methoxy-2-nitroaniline presents an interesting scaffold for further investigation in
medicinal chemistry and materials science. This technical guide provides a foundational, albeit
theoretical, overview of its properties and potential. The computational predictions for its
structure, electronic properties, and spectra offer a starting point for experimental validation.
Future research should focus on the synthesis, purification, and comprehensive experimental
characterization of this compound to unlock its full potential.
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 To cite this document: BenchChem. [Theoretical and computational studies on 5-Chloro-4-
methoxy-2-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175071#theoretical-and-computational-studies-on-5-
chloro-4-methoxy-2-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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